N-Boc-DL-2-amino-1-pentanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-DL-2-amino-1-pentanol can be synthesized through the reaction of DL-2-amino-1-pentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Boc-DL-2-amino-1-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives of this compound .
Scientific Research Applications
N-Boc-DL-2-amino-1-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amino acids and peptides during synthesis.
Biology: The compound is employed in the modification of biomolecules for various studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: this compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-DL-2-amino-1-pentanol primarily involves the protection of amino groups. The Boc group (tert-butoxycarbonyl) is introduced to the amino group, rendering it less reactive and preventing unwanted side reactions during synthesis. This protection is crucial for the selective modification of other functional groups in complex molecules . The Boc group can be removed under acidic conditions, restoring the free amino group for further reactions .
Comparison with Similar Compounds
- N-Boc-2-amino-2-methyl-1-propanol
- N-Boc-1-amino-1-cyclopentanemethanol
- N-Boc-2-amino-1-butanol
Comparison: N-Boc-DL-2-amino-1-pentanol is unique due to its specific structure, which includes a hydroxyl group and a Boc-protected amino group. This combination allows for versatile chemical modifications and applications. Compared to similar compounds, this compound offers distinct reactivity and selectivity in synthetic processes .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxypentan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553463 |
Source
|
Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179684-02-7 |
Source
|
Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-DL-2-amino-1-pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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